
Isopropyl 4,4,4-trifluoro-2-(2-hydroxy-5-(2-methyl-5-nitrophenylsulfonamido)phenyl)-3-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropyl 4,4,4-trifluoro-2-(2-hydroxy-5-(2-methyl-5-nitrophenylsulfonamido)phenyl)-3-oxobutanoate is a useful research compound. Its molecular formula is C20H19F3N2O8S and its molecular weight is 504.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Molecular Structures
Reactions with Arylhydrazines and Nitrophenylhydrazine : Molecules like methyl 3-(2-nitrophenylhydrazono)butanoate, derived from reactions with arylhydrazines and nitrophenylhydrazine, demonstrate polarized molecular structures. These molecules form chains linked by hydrogen bonds, indicating potential applications in molecular engineering and chemistry research (Wardell, Skakle, Low, & Glidewell, 2007).
Synthesis of Novel Trisubstituted Ethylenes : Isopropyl esters of 2-cyano-3-phenyl-2-propenoic acid are formed through the condensation of isopropyl cyanoacetate and substituted benzoic aldehydes. These compounds have applications in polymer chemistry, particularly in copolymerization processes (Kharas et al., 2020).
Enantioselective Synthesis : The asymmetric synthesis of amino acids like (S)- and (R)-3-amino-4,4,4-trifluorobutanoic acid via enantioselective transamination demonstrates the compound's application in stereochemistry. This process highlights its use in synthesizing chiral molecules, which are crucial in various fields of chemical research (Soloshonok, Ohkura, & Yasumoto, 2006).
Biological Applications
Carbonic Anhydrase Inhibitors : Arenesulfonyl-2-imidazolidinones, incorporating moieties like isopropyl, have been tested as inhibitors of carbonic anhydrase. These compounds, due to their inhibitory properties, can be significant in biochemical and pharmacological research, especially in the study of enzymes and enzyme inhibitors (Abdel-Aziz, El-Azab, Ekinci, Şentürk, & Supuran, 2015).
Antioxidant Properties : The investigation of the antioxidant activities of various derivatives, such as those related to 4-hydroxycoumarin, points to potential biomedical applications. These studies are crucial in understanding the compound's role in combating oxidative stress-related cellular damage (Stanchev et al., 2009).
Material Science and Engineering
High-Performance Liquid Chromatography (HPLC) : The compound's derivatives have been used in the development of direct HPLC methods for enantioseparation, which is essential in the analytical chemistry sector, particularly in pharmaceutical and material sciences (Török et al., 2005).
Transition-Metal Complexes : The compound's derivatives, modified with pendant imidazolium salts, have been synthesized and tested as ethylene polymerization catalysts. This highlights their application in the field of organometallic chemistry and material science (Houghton et al., 2008).
Pyrotechnics and Energetic Materials
- Energetic Compounds Research : Isopropyl derivatives have been investigated for their potential use as binders in pyrotechnics. This application is particularly relevant in materials engineering and defense research (Baum, Berkowitz, & Vinson, 1981).
Propiedades
IUPAC Name |
propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-[(2-methyl-5-nitrophenyl)sulfonylamino]phenyl]-3-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N2O8S/c1-10(2)33-19(28)17(18(27)20(21,22)23)14-8-12(5-7-15(14)26)24-34(31,32)16-9-13(25(29)30)6-4-11(16)3/h4-10,17,24,26H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSYUSYIOTGCWMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC(=C(C=C2)O)C(C(=O)C(F)(F)F)C(=O)OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N2O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

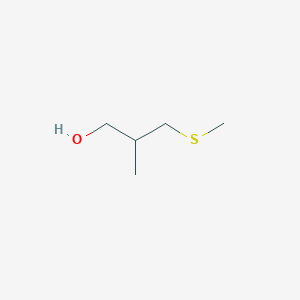
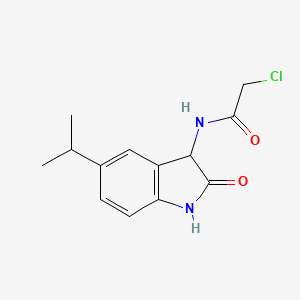
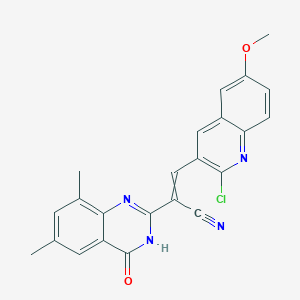
![Tert-butyl (1R,8S)-10-benzyl-10,12-diazatricyclo[6.3.1.02,7]dodeca-2,4,6-triene-12-carboxylate](/img/structure/B2473435.png)
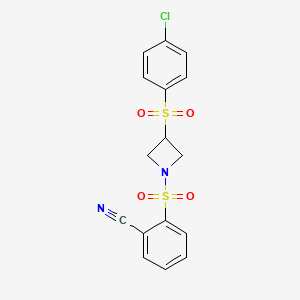
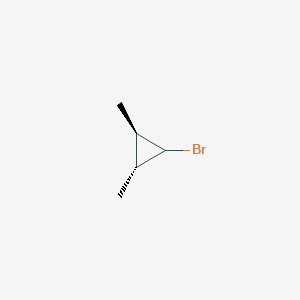


![(Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2473441.png)
![5-isopropyl-7-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2473445.png)
![5-[(7-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)amino]pentan-1-ol](/img/structure/B2473446.png)
![N-[1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethyl]prop-2-enamide](/img/structure/B2473448.png)
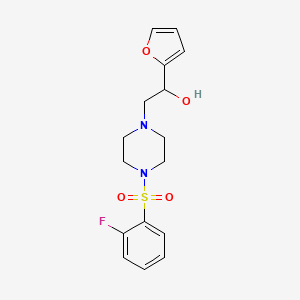
![[1-(2-Chloropropanoyl)pyrrolidin-2-yl]methanesulfonamide](/img/structure/B2473451.png)